An In-depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
An In-depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a key heterocyclic building block in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its unique structural and physicochemical properties that can impart favorable pharmacokinetic profiles to drug candidates.[1] This document details the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of this specific azetidine derivative. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. The guide also includes detailed protocols, safety information, and a curated list of references to support further investigation and application.
Introduction: The Significance of the Azetidine Scaffold in Drug Discovery
Azetidines are increasingly recognized as "bioisosteres" for various functional groups, offering a three-dimensional structural element that can enhance metabolic stability, solubility, and receptor binding affinity.[1] The inherent ring strain and sp³-rich character of the azetidine ring provide a rigid conformational constraint, which can be advantageous in optimizing ligand-target interactions.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[1]
3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, in particular, presents a versatile scaffold with multiple points for chemical diversification. The presence of a primary carboxamide and a secondary isopropylamino group at the C3 position, along with the azetidine ring nitrogen, allows for a wide range of chemical modifications. This makes it a valuable starting material for the synthesis of compound libraries aimed at various biological targets. Azetidine derivatives have shown broad pharmacological potential, including applications as enzyme inhibitors, central nervous system modulators, and anticancer agents.[1][2]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is critical for its effective application in research and development.
Chemical Structure and Identifiers
The chemical structure of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is characterized by a central four-membered azetidine ring substituted at the 3-position with both an isopropylamino group and a carboxamide group. The dihydrochloride salt form enhances its stability and solubility in aqueous media.
Caption: 2D representation of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 686344-57-0 | [] |
| Molecular Formula | C₇H₁₅N₃O·2HCl | [] |
| Molecular Weight | 230.13 g/mol | [] |
| IUPAC Name | 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride | [] |
| InChI Key | DCSRROFYBQFJRT-UHFFFAOYSA-N | [] |
| SMILES | CC(C)NC1(CNC1)C(=O)N.Cl.Cl | [] |
| Synonyms | 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride | [] |
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, general properties can be inferred from its structure and data on similar azetidine derivatives.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value/Information | Rationale/Source |
| Appearance | Likely a white to off-white crystalline solid. | Based on common properties of similar hydrochloride salts. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The dihydrochloride salt form significantly increases aqueous solubility. |
| Purity | Commercially available with purity typically ≥95%. | [] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [4][5] |
Synthesis and Manufacturing
General Synthetic Approach
A common strategy for the synthesis of 3-amino-azetidine-3-carboxylic acid derivatives involves the construction of the azetidine ring, followed by functionalization at the C3 position.
Caption: Generalized synthetic workflow for 3-substituted azetidines.
Plausible Experimental Protocol
Causality Behind Experimental Choices: The choice of protecting groups (e.g., Boc or Cbz) for the azetidine nitrogen is crucial to prevent side reactions and to be orthogonally removable in the final steps. The conversion of the 3-hydroxyl group to a ketone or nitrile is a key step to enable the introduction of the amino and carboxamide functionalities. Reductive amination is a reliable method for introducing the isopropylamino group, and the subsequent hydrolysis of the nitrile to a carboxamide can often be achieved under controlled acidic or basic conditions. The final deprotection and salt formation with HCl provides the stable, water-soluble product.
Step 1: Synthesis of a Protected 3-Ketoazetidine Precursor This can be achieved through various published methods, often starting from epichlorohydrin or a protected 3-hydroxyazetidine, which is then oxidized.
Step 2: Strecker-type Synthesis for 3-Amino-3-carbonitrile Formation
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To a solution of the N-protected 3-ketoazetidine in a suitable solvent (e.g., methanol), add isopropylamine.
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After stirring, add a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).
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Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
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Work up the reaction by quenching excess reagents and extract the product into an organic solvent.
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Purify the resulting N-protected 3-(isopropylamino)azetidine-3-carbonitrile by column chromatography.
Step 3: Hydrolysis of the Nitrile to the Carboxamide
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Dissolve the purified carbonitrile intermediate in a suitable solvent system (e.g., a mixture of an alcohol and water).
-
Add a catalyst for hydrolysis, such as a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide with hydrogen peroxide).
-
Heat the reaction mixture as required to drive the hydrolysis to completion.
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Neutralize the reaction mixture and extract the N-protected carboxamide product.
-
Purify by recrystallization or chromatography.
Step 4: Deprotection and Dihydrochloride Salt Formation
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Dissolve the N-protected 3-(isopropylamino)azetidine-3-carboxamide in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).
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Add an excess of hydrochloric acid (either as a gas or a solution in a compatible solvent).
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Stir the mixture at room temperature. The product will typically precipitate out of the solution.
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Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Applications in Research and Drug Development
The unique structural features of 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride make it a valuable building block for creating libraries of compounds for screening against various biological targets.
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Scaffold for Combinatorial Chemistry: The primary amide and secondary amine functionalities, along with the azetidine nitrogen, serve as handles for diversification, allowing for the rapid generation of analogues.
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Conformationally Constrained Amino Acid Mimic: The azetidine ring can act as a mimic of natural amino acids like proline, but with a more rigid structure.[9] This can be useful in designing peptides or peptidomimetics with enhanced stability and defined secondary structures.[9]
-
Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it is an ideal candidate for fragment-based screening to identify initial hits against protein targets.
-
Potential as an Intermediate for Bioactive Molecules: Azetidine-containing compounds have been investigated as STAT3 inhibitors, antibacterial agents, and for their activity against central nervous system targets.[1][10] This particular scaffold could be elaborated to target these or other disease-relevant pathways.
Analytical Characterization
Standard analytical techniques would be employed to confirm the structure and purity of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), non-equivalent methylene protons of the azetidine ring, and exchangeable protons from the amide and amine/ammonium groups. |
| ¹³C NMR | Resonances for the quaternary carbon at C3, the azetidine ring carbons, the isopropyl carbons, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The ESI+ spectrum would show a parent ion corresponding to the free base [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (amide I band), and N-H bending (amide II band). |
| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be consistent with the molecular formula C₇H₁₇Cl₂N₃O. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for similar heterocyclic amines and hydrochloride salts should be followed.[4][5][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[11]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]
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First Aid Measures:
Conclusion
3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is a valuable and versatile chemical building block for drug discovery and medicinal chemistry. Its constrained azetidine core, combined with strategically placed functional groups, offers a unique platform for the design and synthesis of novel small molecules with potentially improved pharmacological properties. This guide provides a foundational understanding of its chemistry, synthesis, and applications, serving as a resource for scientists aiming to leverage the potential of this and related azetidine scaffolds in their research endeavors.
References
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]
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ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]
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PubMed Central. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Available from: [Link]
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Wiley Online Library. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available from: [Link]
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PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
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